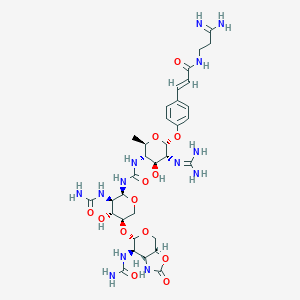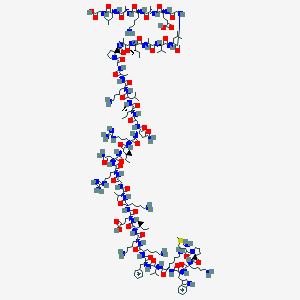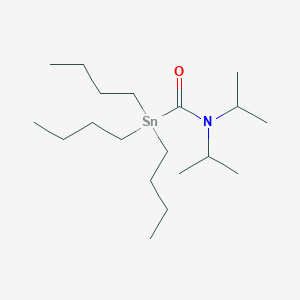
5,6-Dimethyl-3-(methylamino)pyrazine-2-carboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6-Dimethyl-3-(methylamino)pyrazine-2-carboximidamide (DMMP) is a chemical compound that has been widely used in scientific research. This compound belongs to the class of pyrazine derivatives and has been found to exhibit various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 5,6-Dimethyl-3-(methylamino)pyrazine-2-carboximidamide is not fully understood. However, it is believed to function by inhibiting the activity of certain enzymes and proteins in the body. 5,6-Dimethyl-3-(methylamino)pyrazine-2-carboximidamide has been found to inhibit the activity of enzymes such as tyrosine kinase and topoisomerase II. It has also been found to inhibit the binding of certain proteins to DNA, which can lead to the inhibition of cell growth and proliferation.
Biochemische Und Physiologische Effekte
5,6-Dimethyl-3-(methylamino)pyrazine-2-carboximidamide has been found to exhibit various biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and viruses, and reduce inflammation. 5,6-Dimethyl-3-(methylamino)pyrazine-2-carboximidamide has also been found to have neuroprotective effects and has been studied as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Vorteile Und Einschränkungen Für Laborexperimente
5,6-Dimethyl-3-(methylamino)pyrazine-2-carboximidamide has several advantages for use in lab experiments. It is a relatively stable compound and can be easily synthesized in large quantities. It has also been found to exhibit a wide range of biological activities, making it a useful tool for studying various biological systems. However, 5,6-Dimethyl-3-(methylamino)pyrazine-2-carboximidamide also has some limitations. It is a highly reactive compound and can be toxic at high concentrations. Therefore, caution must be taken when handling and using 5,6-Dimethyl-3-(methylamino)pyrazine-2-carboximidamide in lab experiments.
Zukünftige Richtungen
There are several future directions for research on 5,6-Dimethyl-3-(methylamino)pyrazine-2-carboximidamide. One direction is to further investigate its mechanism of action and its potential as a therapeutic agent for various diseases. Another direction is to study its toxicity and potential side effects in more detail. Additionally, 5,6-Dimethyl-3-(methylamino)pyrazine-2-carboximidamide could be further modified to create new derivatives with improved biological activity and reduced toxicity. Finally, 5,6-Dimethyl-3-(methylamino)pyrazine-2-carboximidamide could be used in combination with other drugs or therapies to enhance their effectiveness.
Synthesemethoden
The synthesis of 5,6-Dimethyl-3-(methylamino)pyrazine-2-carboximidamide can be achieved through a multi-step process. The starting material for the synthesis is 2,3-dimethylpyrazine. The first step involves the conversion of 2,3-dimethylpyrazine to 2,3-dimethyl-5-nitropyrazine. This is followed by the reduction of the nitro group to an amino group using a reducing agent such as tin(II) chloride. The final step involves the conversion of the amino group to an amidine group using a reagent such as cyanogen bromide.
Wissenschaftliche Forschungsanwendungen
5,6-Dimethyl-3-(methylamino)pyrazine-2-carboximidamide has been widely used in scientific research as a tool to study the function of various biological systems. It has been found to exhibit a wide range of biological activities, including antiviral, antibacterial, and anticancer properties. 5,6-Dimethyl-3-(methylamino)pyrazine-2-carboximidamide has also been used in the development of new drugs and therapies for various diseases.
Eigenschaften
CAS-Nummer |
119151-98-3 |
|---|---|
Produktname |
5,6-Dimethyl-3-(methylamino)pyrazine-2-carboximidamide |
Molekularformel |
C8H13N5 |
Molekulargewicht |
179.22 g/mol |
IUPAC-Name |
5,6-dimethyl-3-(methylamino)pyrazine-2-carboximidamide |
InChI |
InChI=1S/C8H13N5/c1-4-5(2)13-8(11-3)6(12-4)7(9)10/h1-3H3,(H3,9,10)(H,11,13) |
InChI-Schlüssel |
YKNUPSMIPBOXGT-UHFFFAOYSA-N |
SMILES |
CC1=C(N=C(C(=N1)C(=N)N)NC)C |
Kanonische SMILES |
CC1=C(N=C(C(=N1)C(=N)N)NC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




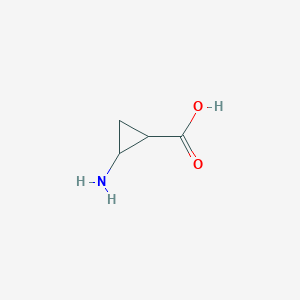


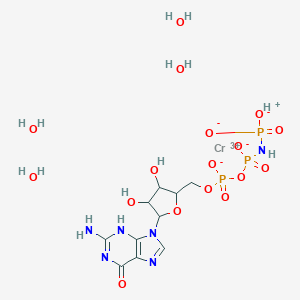

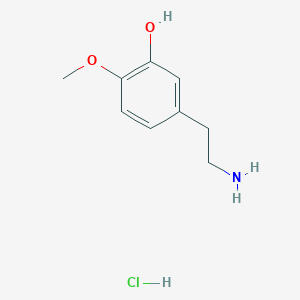

![Ethyl 3-propan-2-ylbicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B53753.png)
